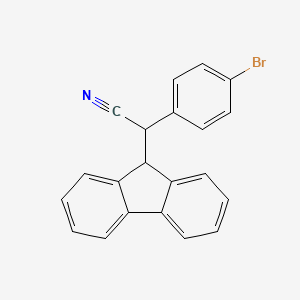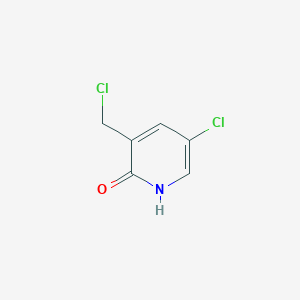![molecular formula C11H7BrN2O B13125536 6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13125536.png)
6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the pyrroloquinoxaline family This compound is characterized by its unique structure, which includes a bromine atom at the 6th position of the pyrroloquinoxaline ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one typically involves the cyclization of aryl cyclopropanes with quinoxalinones. One efficient method reported involves the use of visible light-mediated ring opening and cyclization. This method employs aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid as reagents . The reaction is operationally simple and does not require a catalyst, making it a green and efficient approach.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route has been demonstrated through gram-scale synthesis . This suggests that the method can be adapted for larger-scale production with appropriate optimization.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives, reduced pyrroloquinoxalines, and substituted pyrroloquinoxalines, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Wirkmechanismus
The mechanism of action of 6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one, particularly its antineoplastic activity, involves the interaction with cellular targets that disrupt cell proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[1,2-a]quinoxalin-4(5H)-one: Lacks the bromine atom at the 6th position.
6-Chloropyrrolo[1,2-a]quinoxalin-4(5H)-one: Similar structure with a chlorine atom instead of bromine.
6-Fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one: Contains a fluorine atom at the 6th position.
Uniqueness: 6-Bromopyrrolo[1,2-a]quinoxalin-4(5H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interaction with biological targets compared to its chlorine and fluorine analogs .
Eigenschaften
Molekularformel |
C11H7BrN2O |
|---|---|
Molekulargewicht |
263.09 g/mol |
IUPAC-Name |
6-bromo-5H-pyrrolo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C11H7BrN2O/c12-7-3-1-4-8-10(7)13-11(15)9-5-2-6-14(8)9/h1-6H,(H,13,15) |
InChI-Schlüssel |
NHODETHJJBYMPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C3=CC=CN23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



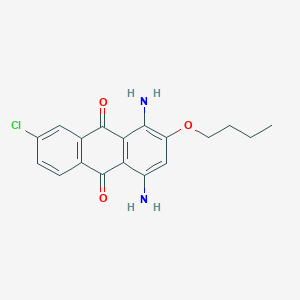

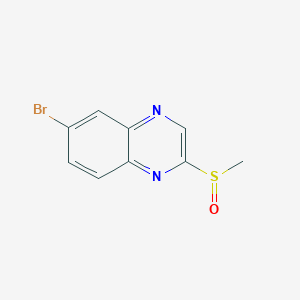
![9,10-Anthracenedione, 1,5-bis[[(4-methoxyphenyl)methyl]thio]-](/img/structure/B13125499.png)


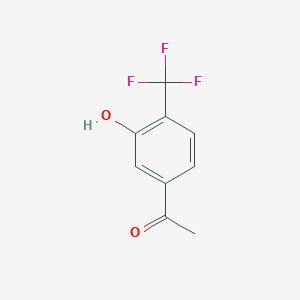
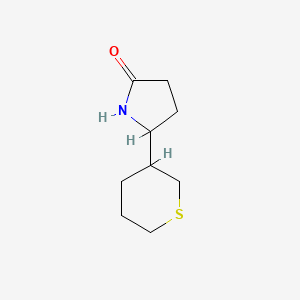
![1'-(Diphenylamino)[1,1'-bi(cyclohexane)]-2-one](/img/structure/B13125526.png)
